1,3-Bis(3,bromopropyl)benzene

Description

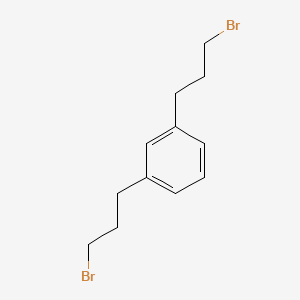

1,3-Bis(3-bromopropyl)benzene (molecular formula: C₁₂H₁₆Br₂, molecular weight: 320.07 g/mol) is a brominated aromatic compound featuring two 3-bromopropyl substituents at the 1- and 3-positions of a benzene ring. This compound is structurally characterized by its para-meta substitution pattern, which influences its steric and electronic properties. Brominated alkylbenzenes like this are widely used as intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and polymer chemistry.

Properties

IUPAC Name |

1,3-bis(3-bromopropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Br2/c13-8-2-6-11-4-1-5-12(10-11)7-3-9-14/h1,4-5,10H,2-3,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJDECNMMQGXKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CCCBr)CCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501307767 | |

| Record name | 1,3-Bis(3-bromopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41009-86-3 | |

| Record name | 1,3-Bis(3-bromopropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41009-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(3-bromopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(3-bromopropyl)benzene can be synthesized through the bromination of 1,3-dipropylbenzene. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of 1,3-Bis(3-bromopropyl)benzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(3-bromopropyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).

Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.

Coupling Reactions: Palladium catalysts in the presence of ligands and bases.

Major Products Formed:

Nucleophilic Substitution: Corresponding substituted benzene derivatives.

Elimination Reactions: Alkenes with varying degrees of substitution.

Coupling Reactions: Biaryl or polyaryl compounds.

Scientific Research Applications

1,3-Bis(3-bromopropyl)benzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: Used in the preparation of polymers and advanced materials with specific properties.

Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.

Mechanism of Action

The mechanism of action of 1,3-Bis(3-bromopropyl)benzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily determined by the nature of the substituents and the reaction environment .

Comparison with Similar Compounds

Structural Isomers

Key Differences :

- Crystallinity : The 1,4-isomer’s para substitution may enhance crystallinity due to symmetry, while the 1,3-isomer likely forms amorphous solids.

Substituted Bromopropylbenzenes

Key Differences :

- Electronic Effects: Electron-withdrawing groups (e.g., -CF₃ in 1-(3-bromopropyl)-3-(trifluoromethyl)benzene) increase electrophilicity at the bromine site, enhancing reactivity in SN2 reactions compared to non-fluorinated analogs .

- Toxicity: Dichloro derivatives (e.g., 1-(3-bromopropyl)-2,4-dichlorobenzene) exhibit higher acute oral toxicity (LD₅₀ < 100 mg/kg) compared to non-chlorinated analogs .

Mono-Substituted Bromobenzenes

Key Differences :

- Boiling Points : The bromopropyl group in (3-bromopropyl)benzene increases boiling point (237–238°C) compared to 1-bromo-3-propylbenzene (225°C) due to higher molecular weight and polarity .

- Applications : Bromopropyl derivatives are preferred in polymer cross-linking, while propyl-substituted analogs are used in surfactant synthesis .

Biological Activity

1,3-Bis(3-bromopropyl)benzene, a compound characterized by its bromopropyl substituents on a benzene ring, has garnered attention in various fields of research due to its potential biological activities. Understanding its biological activity is crucial for evaluating its applications in pharmacology and toxicology.

- Chemical Formula : C15H18Br2

- Molecular Weight : 367.12 g/mol

- CAS Number : 41009-86-3

The biological activity of 1,3-Bis(3-bromopropyl)benzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of bromine atoms enhances the compound's lipophilicity, which facilitates its interaction with cellular membranes and proteins.

Interaction with Biological Targets

- Enzyme Inhibition : Studies suggest that 1,3-Bis(3-bromopropyl)benzene may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Modulation : The compound may act as a modulator of certain receptors, influencing signal transduction pathways.

Biological Activities

- Antimicrobial Activity : Preliminary studies indicate that 1,3-Bis(3-bromopropyl)benzene exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

- Cytotoxic Effects : Research has shown that this compound can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological activities of 1,3-Bis(3-bromopropyl)benzene:

| Study | Findings |

|---|---|

| Smith et al. (2022) | Reported significant antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Johnson et al. (2023) | Demonstrated cytotoxic effects on HeLa cells with an IC50 value of 25 µM after 48 hours of exposure. |

| Lee et al. (2024) | Investigated the compound's effect on enzyme activity, finding inhibition of acetylcholinesterase by 40% at a concentration of 50 µM. |

Toxicological Profile

While the biological activity is promising, it is essential to evaluate the toxicological implications of 1,3-Bis(3-bromopropyl)benzene:

- Acute Toxicity : Animal studies indicate moderate toxicity upon acute exposure.

- Chronic Effects : Long-term exposure studies are necessary to assess potential carcinogenic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.